molecular formula C6H3BrF2N2 B1378331 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile CAS No. 1559067-57-0

4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile

Cat. No. B1378331
M. Wt: 221 g/mol
InChI Key: MRJMFZOFUDEWBK-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile, also known as 4-Bromo-1-DFMP, is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless, odorless powder that is soluble in water and organic solvents. 4-Bromo-1-DFMP is a versatile compound that can be used in a variety of synthetic processes, as well as for biochemical and physiological research.

Scientific Research Applications

Application 1: Antifungal Properties

  • Summary of the Application: This compound has been investigated for its potential antifungal properties, particularly against Candida albicans, an opportunistic fungal pathogen .
  • Methods of Application or Experimental Procedures: The study involved the synthesis of the compound and subsequent testing of its antifungal properties. This likely involved in vitro assays to determine the compound’s efficacy against Candida albicans .

Application 2: Fluorinated Building Blocks

  • Summary of the Application: “4-Bromo-1-(difluoromethyl)-2-fluorobenzene” is used as a fluorinated building block in organic synthesis .
  • Methods of Application or Experimental Procedures: This compound can be used in various organic reactions to introduce the bromo-difluoromethyl-fluorobenzene group into the target molecule .

Application 3: Proteomics Research

  • Summary of the Application: “4-Bromo-1-(difluoromethyl)-2-fluorobenzene” has been used in proteomics research .

Application 4: Fluorinated Building Blocks

  • Summary of the Application: “4-Bromo-1-(difluoromethyl)-2-fluorobenzene” is used as a fluorinated building block in organic synthesis .
  • Methods of Application or Experimental Procedures: This compound can be used in various organic reactions to introduce the bromo-difluoromethyl-fluorobenzene group into the target molecule .

Application 5: Proteomics Research

  • Summary of the Application: “4-Bromo-1-(difluoromethyl)-2-fluorobenzene” has been used in proteomics research .

properties

IUPAC Name

4-bromo-1-(difluoromethyl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2N2/c7-4-1-5(2-10)11(3-4)6(8)9/h1,3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJMFZOFUDEWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=C1Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209887
Record name 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile

CAS RN

1559067-57-0
Record name 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559067-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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